Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

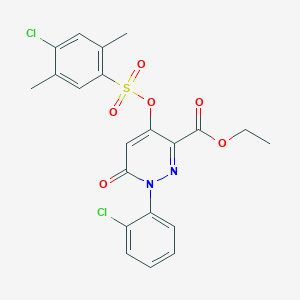

Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a central dihydropyridazine ring substituted with:

- A sulfonyloxy group at position 4, linked to a 4-chloro-2,5-dimethylphenyl moiety.

- A 2-chlorophenyl group at position 1.

- An ethoxycarbonyl group at position 2.

This compound’s structural complexity arises from the sulfonyloxy substituent, which introduces steric bulk and polar characteristics.

Properties

IUPAC Name |

ethyl 4-(4-chloro-2,5-dimethylphenyl)sulfonyloxy-1-(2-chlorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N2O6S/c1-4-30-21(27)20-17(11-19(26)25(24-20)16-8-6-5-7-14(16)22)31-32(28,29)18-10-12(2)15(23)9-13(18)3/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGRYLOBHGFQLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C21H18Cl2N2O6S

- Molecular Weight : 497.3 g/mol

- CAS Number : 899728-00-8

The compound features a complex structure that includes a pyridazine ring, sulfonyl group, and multiple chlorinated aromatic rings, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures often exhibit antimicrobial properties. For instance, sulfonamide derivatives have been documented to possess significant antifungal and antibacterial activities . The specific compound under study may also exhibit such properties due to the presence of the sulfonyl moiety.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| Compound A | 0.5 | 42.00 |

| Compound B | 0.5 | 39.60 |

| Ethyl Compound | 0.5 | TBD |

Antiviral Activity

In related studies, compounds similar to this compound have shown antiviral activity against various viruses. For example, certain derivatives have demonstrated efficacy against the tobacco mosaic virus . The antiviral mechanism is often linked to the inhibition of viral replication or interference with viral entry into host cells.

The biological activity of this compound may be attributed to its interaction with specific biological targets:

- G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to interact with GPCRs, influencing various signaling pathways that regulate cellular responses .

- Enzymatic Inhibition : The sulfonamide group is known for its ability to inhibit enzymes critical for bacterial growth and replication.

Case Studies

A study focused on sulfonamide derivatives highlighted their broad-spectrum antimicrobial activity and potential applications in treating infections resistant to conventional antibiotics . Another research effort demonstrated the synthesis of pyridazine derivatives with notable antiviral properties against specific viral strains .

Scientific Research Applications

Introduction to Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

This compound is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. Identified by its CAS number 886951-39-9, this compound belongs to the class of dihydropyridazines, which are known for their diverse biological activities.

Chemical Properties and Structure

Pharmacological Potential

This compound has shown potential in various pharmacological applications:

- Anti-inflammatory Activity : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, suggesting that this compound may also possess such effects.

- Analgesic Properties : The dihydropyridazine class is often explored for pain relief applications, indicating a possible role for this compound in analgesic therapies.

- Enzyme Inhibition : Research indicates that dihydropyridazines can inhibit certain enzymes and receptors, which may position this compound as a candidate for drug development targeting specific biological pathways.

Study 1: Anti-inflammatory Effects

In a recent study investigating the anti-inflammatory effects of similar dihydropyridazine derivatives, researchers found significant reductions in inflammatory markers in vitro. This suggests that this compound may exhibit comparable effects.

Study 2: Enzyme Inhibition Profiles

A comparative analysis of enzyme inhibition by various dihydropyridazine compounds revealed that those with sulfonamide groups exhibited enhanced inhibition rates against cyclooxygenase enzymes. This highlights the potential utility of this compound in developing anti-inflammatory drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key Observations:

- Sulfonyloxy vs.

- Aromatic Ring Variations : The 2-chlorophenyl group in the target compound contrasts with the 3,5-dichlorophenyl (), phenyl (), or trifluoromethylphenyl () groups. These differences influence electronic effects (e.g., electron-withdrawing Cl vs. CF₃) and steric interactions.

- Molecular Weight : The target compound has the highest molecular weight (534.36 g/mol), attributed to its bulky sulfonyloxy substituent.

Physicochemical and Structural Analysis

NMR and Conformational Studies

Evidence from NMR comparisons (e.g., ) suggests that substituent-induced changes in chemical shifts can localize structural modifications. For example:

- The sulfonyloxy group in the target compound would likely deshield nearby protons, causing distinct δ values in regions A (positions 39–44) and B (positions 29–36) compared to analogs .

- Ring puckering (discussed in ) may differ due to steric effects from the 4-chloro-2,5-dimethylphenyl group, altering conformational flexibility relative to smaller substituents like CF₃ ().

Crystallographic Data

Crystallographic tools like SHELX () and ORTEP () are critical for determining bond lengths, angles, and non-covalent interactions. For instance:

Implications for Bioactivity

While direct bioactivity data for the target compound are absent in the evidence, substituent trends suggest hypotheses:

- Sulfonyloxy Group : May enhance interactions with biological targets (e.g., enzymes) via hydrogen bonding or electrostatic interactions .

- Chlorophenyl vs. Trifluoromethylphenyl : The electron-withdrawing CF₃ group in could increase metabolic stability compared to chlorophenyl groups, which are prone to oxidative dechlorination.

- Thiophene Sulfonyl () : The sulfur atom in the thiophene ring may participate in hydrophobic interactions, contrasting with the purely aromatic interactions of the target compound’s substituents.

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including cyclocondensation, sulfonylation, and esterification. Key steps include:

- Cyclocondensation : Start with a substituted pyridazine precursor. For example, Ethyl 5-amino-3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno-[3,4-d]pyridazine-1-carboxylate derivatives can be synthesized via cyclization of hydrazine derivatives with β-ketoesters under acidic conditions .

- Sulfonylation : Introduce the (4-chloro-2,5-dimethylphenyl)sulfonyloxy group using sulfonyl chlorides in anhydrous dichloromethane with a base (e.g., pyridine) to scavenge HCl.

- Optimization : Use high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) to monitor reaction progress. Yield improvements (>70%) are achievable by controlling temperature (0–5°C during sulfonylation) and stoichiometric ratios (1.2 equivalents of sulfonyl chloride). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95% .

Q. How should researchers approach the structural characterization of this compound, particularly regarding the dihydropyridazine ring and sulfonyloxy group?

Methodological Answer:

- X-ray crystallography : Use SHELXL for structure refinement. Collect single-crystal data at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Resolve the dihydropyridazine ring conformation using ORTEP-3 for 3D visualization, focusing on bond angles (e.g., C-N-C ~120°) and torsion angles to confirm non-planarity .

- Spectroscopic analysis :

Q. What analytical techniques (e.g., NMR, XRD, MS) are most effective for verifying the stereochemical integrity of this compound?

Methodological Answer:

- XRD : Resolve stereochemistry via Hirshfeld surface analysis to identify hydrogen bonds (e.g., C=O⋯H-N interactions) and π-π stacking between aromatic rings. Refinement with SHELXL ensures accuracy in bond distances (±0.002 Å) and angles (±0.1°) .

- NMR NOESY : Detect through-space interactions between the 2-chlorophenyl group and dihydropyridazine protons to confirm spatial arrangement.

- HRMS : Use electrospray ionization (ESI+) to verify molecular ion [M+H]⁺ with <2 ppm mass error .

Advanced Research Questions

Q. How can computational methods like DFT be integrated with experimental crystallographic data to analyze electronic structure and conformation?

Methodological Answer:

- DFT Calculations : Optimize the geometry at the B3LYP/6-311++G(d,p) level. Compare calculated bond lengths/angles with XRD data to validate the structure. For example, the C=O bond in the dihydropyridazine ring should align within 0.01 Å of experimental values .

- Electrostatic potential maps : Identify electrophilic regions (e.g., sulfonyloxy group) for reactivity predictions.

- Conformational analysis : Use Cremer-Pople puckering parameters to quantify ring non-planarity. A pseudorotation phase angle (φ) near 18° indicates envelope conformations in the dihydropyridazine ring .

Q. What strategies are employed to resolve contradictions between spectroscopic data and computational models for such complex heterocycles?

Methodological Answer:

- Dynamic NMR : Resolve temperature-dependent splitting caused by ring puckering. For example, coalescence temperatures (~240 K) can reveal energy barriers (ΔG‡ ~50 kJ/mol) for conformational interconversion .

- Solvent effects : Re-run DFT simulations with solvent models (e.g., PCM for DMSO) to reconcile discrepancies in NMR chemical shifts.

- XRD refinement : If computational models suggest multiple conformers, use disorder modeling in SHELXL to account for fractional occupancy in crystal structures .

Q. How can ring puckering parameters and pseudorotation analysis be applied to understand the conformational dynamics of the dihydropyridazine moiety?

Methodological Answer:

- Cremer-Pople coordinates : Calculate puckering amplitude (q) and phase angle (φ) from atomic coordinates. For a six-membered dihydropyridazine ring, q > 0.5 Å and φ ≈ 0° indicate a chair conformation, while φ ≈ 36° corresponds to boat forms .

- Pseudorotation pathways : Use relaxed potential energy scans to map energy minima. For example, a 10° increment in φ may reveal a 5 kJ/mol energy difference between conformers, explaining preferential crystallization of one form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.